6-({4-[2-(naphthalen-1-yl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound is a synthetic small molecule characterized by a tricyclic azatricyclo core fused with a sulfonated piperazine moiety and a naphthalen-1-yl acetyl group.
- Sulfonyl group: Enhances solubility and hydrogen-bonding capacity.
- Piperazine ring: Common in pharmaceuticals for its conformational flexibility and interaction with biological targets.
While direct pharmacological data for this compound are scarce in the provided evidence, its structural features align with compounds studied for anticancer, antimicrobial, or neurological applications .
Properties
IUPAC Name |
6-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c31-25-9-8-21-16-23(17-22-10-11-30(25)27(21)22)35(33,34)29-14-12-28(13-15-29)26(32)18-20-6-3-5-19-4-1-2-7-24(19)20/h1-7,16-17H,8-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBPRQWTJUJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one
- Key Difference : Replaces naphthalen-1-yl acetyl with 3,4-dimethoxybenzoyl.
- Reduced lipophilicity compared to the naphthalene derivative, possibly affecting bioavailability.
Compound B : (E)-3-(Hydroxymethylene)-6-phenylpiperazine-2,5-dione
- Key Difference : Simpler piperazine-dione structure lacking the tricyclic core and sulfonyl group.
- Implications : Likely lower target specificity due to reduced steric bulk and absence of sulfonamide interactions.
Compound C : Naphthalen-2-ol
- Key Difference: A monocyclic naphthol without piperazine or tricyclic components.
- Implications: Limited to passive diffusion mechanisms, with bioactivity driven solely by aromatic interactions.
Physicochemical and Bioactivity Comparison
Mechanistic Insights
- Target Compound vs. Compound A : The naphthalene group in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., kinases or ferroptosis-related targets) compared to Compound A’s methoxybenzoyl group, which prioritizes polar interactions .
- Target Compound vs. Compound C: The sulfonated piperazine and tricyclic core likely confer higher target specificity than Compound C’s minimalist structure, which relies on non-specific aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
